BenchChemオンラインストアへようこそ!

N-α-Fmoc-N-ε-trityl-L-lysine

Peptide Synthesis Side Reactions Protecting Group Strategy

Fmoc-Lys(Trt)-OH is the lysine derivative of choice when peptide purity and scalable cGMP production are non-negotiable. Its trityl (Trt) ε-amine protection eliminates tert-butylation side-products that plague Boc-protected lysine, while offering superior stability over hyper-acid-labile Mtt during synthesis. This translates to dramatically cleaner crude peptides, reduced preparative HPLC burden, and higher overall yields—directly lowering cost of goods. With commercial enantiomeric purity ≥99.8%, it ensures reproducible coupling in automated synthesizers. For acid-sensitive peptides (Cys, Trp, Met) or orthogonal on-resin modification strategies, Trt protection is the definitive solution.

Molecular Formula
Molecular Weight 610.8
Cat. No. B1579514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-α-Fmoc-N-ε-trityl-L-lysine
Molecular Weight610.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(Trt)-OH: Protected Lysine Building Block for Fmoc-Based Solid-Phase Peptide Synthesis


N-α-Fmoc-N-ε-trityl-L-lysine (Fmoc-Lys(Trt)-OH) is an orthogonally protected lysine derivative essential for solid-phase peptide synthesis (SPPS) under the Fmoc/tBu strategy [1]. It features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and an acid-labile trityl (Trt) group on the ε-amine side chain [2]. This dual protection enables stepwise peptide assembly while preserving the ε-amine for selective on-resin modifications or for global deprotection at the end of synthesis.

Why Fmoc-Lys(Trt)-OH Cannot Be Replaced by Fmoc-Lys(Boc)-OH or Other Lysine Derivatives


In Fmoc-SPPS, lysine side-chain protecting groups are not interchangeable; each defines a distinct deprotection profile that directly impacts final peptide purity and yield. The trityl (Trt) group of Fmoc-Lys(Trt)-OH is cleaved under standard TFA conditions but is more labile than tert-butyloxycarbonyl (Boc) and more stable than 4-methyltrityl (Mtt) [1]. This differential acid sensitivity means substituting Fmoc-Lys(Trt)-OH with Fmoc-Lys(Boc)-OH risks elevated tert-butylation side products, while substituting with Fmoc-Lys(Mtt)-OH may cause premature side-chain deprotection during acidic washing steps. The choice of protecting group is therefore a critical determinant of synthetic outcome, not a matter of vendor or cost convenience.

Quantitative Differentiation of Fmoc-Lys(Trt)-OH: Evidence from Comparative Synthesis Studies


Reduction of tert-Butylation Side Products vs. Boc/tBu Protection

Fmoc-Lys(Trt)-OH, when used as part of a Trt-based protection strategy, virtually eliminates tert-butylation side products that plague Boc/tBu-protected peptides. In a direct comparative study, the traditional tBu/Boc protection scheme yielded 16.3% tert-butylated byproducts during somatostatinamide synthesis, while replacing tBu/Boc with THP/Trt protection reduced this side reaction to undetectable levels (0%) [1][2].

Peptide Synthesis Side Reactions Protecting Group Strategy

Orthogonal Deprotection with Mtt Enables Sequential Side-Chain Functionalization

Fmoc-Lys(Trt)-OH and Fmoc-Lys(Mtt)-OH form a complementary orthogonal pair. The Mtt group is cleaved with 1% TFA in DCM, while the Trt group requires substantially higher TFA concentrations (typically >50% for complete removal) . This differential acid lability allows researchers to selectively deprotect the ε-amine of one lysine residue while leaving another fully protected, a capability essential for constructing branched peptides, cyclic peptides, and peptide conjugates [1].

Orthogonal Protection Branched Peptides Cyclic Peptides

High Enantiomeric Purity Ensures Minimal Racemization During SPPS

Commercial lots of Fmoc-Lys(Trt)-OH are routinely certified with enantiomeric purity ≥99.8% as determined by chiral HPLC [1]. This level of chiral integrity minimizes the risk of epimerization during coupling and ensures that the final peptide product retains the desired stereochemistry, which is critical for biological activity.

Racemization Chiral Purity Quality Control

Procurement-Critical Applications of Fmoc-Lys(Trt)-OH in Peptide Research and Manufacturing


Synthesis of Cysteine- or Tryptophan-Containing Therapeutic Peptides

When the target peptide contains acid-sensitive residues (e.g., Cys, Trp, Met), Fmoc-Lys(Trt)-OH is the lysine derivative of choice. The Trt group's facile cleavage under standard TFA conditions, combined with its reduced propensity to generate tert-butyl cations, minimizes unwanted alkylation of nucleophilic side chains. As demonstrated in somatostatinamide synthesis, switching to Trt protection eliminates tert-butylation side products entirely, dramatically improving crude purity and simplifying downstream HPLC purification [1].

Construction of Branched and Cyclic Peptides via Orthogonal Deprotection

Fmoc-Lys(Trt)-OH is essential when an orthogonal protecting group scheme is required for on-resin cyclization or branching. For example, a lysine residue bearing a Trt group remains fully protected during mild acidic treatments (1-2% TFA) that selectively remove Mtt or other hyper-acid-labile groups. This allows chemists to first expose a specific ε-amine for derivatization or cyclization while keeping other lysine side chains inert until the final global cleavage step [2].

Automated High-Throughput SPPS for Peptide Libraries

In automated synthesizers where reproducibility and minimal side reactions are paramount, Fmoc-Lys(Trt)-OH is preferred over Boc-protected lysine. The Trt group's compatibility with standard Fmoc deprotection cycles (20% piperidine/DMF) and its clean cleavage during final TFA treatment reduce the risk of incomplete deprotection or side product accumulation across multiple synthesis runs. Its high commercial enantiomeric purity (≥99.8%) further ensures consistent coupling outcomes [3].

GMP Manufacturing of Peptide APIs

For cGMP production of peptide active pharmaceutical ingredients, the documented low tert-butylation risk associated with Trt protection translates into a more robust, scalable process. The elimination of a major impurity class reduces the burden on preparative HPLC and increases overall yield, directly impacting cost of goods (COGS). Regulatory filings benefit from the well-characterized deprotection kinetics and side-reaction profile of the Trt group [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-α-Fmoc-N-ε-trityl-L-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.